molecular formula C13H15NO3 B2652841 methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate CAS No. 1420476-05-6

methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate

Cat. No. B2652841
M. Wt: 233.267
InChI Key: BEQLFOHZMPODQQ-UHFFFAOYSA-N
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Description

Methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate, also known as 3-indolepropionic acid (3-IPA) or indole-3-propionic acid (I3PA), is a naturally occurring compound found in certain foods and plants. It is a member of the indole family of compounds, which are known to have a wide range of biological activities. 3-IPA has been studied for its potential applications in the field of medicine, as it has been shown to have anti-inflammatory and antioxidant properties. Additionally, 3-IPA has been shown to have potential applications in the field of biochemistry and physiology.

Scientific Research Applications

Corrosion Inhibition

Schiff bases derived from L-Tryptophan, including similar compounds to methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate, have been investigated for their effectiveness in preventing corrosion of stainless steel in acidic environments. These studies reveal that such compounds can significantly inhibit corrosion, providing a protective coating on metal surfaces (Vikneshvaran & Velmathi, 2017).

Antimicrobial and Anticancer Properties

Compounds structurally related to methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate have been synthesized and tested for their antimicrobial and anticancer properties. For example, derivatives like ethyl 2-(3-(4-hydroxyphenyl)-2-(2-(4-phenyl-5-((pyridin-4-ylamino)methyl)-4H-1,2,4-triazol-3-ylthio)acetamido)propanamido)-3-(1H-indol-3-yl)propanoate have shown promising results in antimicrobial activity and potential for brain imaging in SPECT applications (Abdel-Ghany et al., 2013).

Drug Design and Cancer Therapy

Indole derivatives, akin to methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate, have been utilized in the design of new drugs for cancer therapy. These compounds, such as (S)‐methyl 2‐[(7‐hydroxy‐2‐oxo‐4‐phenyl‐2H‐chromen‐8‐yl)methyleneamino]‐3‐(1H‐indol‐3‐yl)propanoate, show cytotoxic effects on cancer cell lines and have been evaluated using in vitro and in silico methods (Budama-Kilinc et al., 2020).

Organic Synthesis and Chemical Reactivity

Methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate and similar compounds play a significant role in organic synthesis. They are used in reactions such as the Friedel-Crafts alkylation, where they undergo reactions with alpha, beta-unsaturated acyl phosphonates to produce derivatives with potential pharmaceutical applications (Bachu & Akiyama, 2010).

properties

IUPAC Name

methyl 3-[2-(hydroxymethyl)indol-1-yl]propanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO3/c1-17-13(16)6-7-14-11(9-15)8-10-4-2-3-5-12(10)14/h2-5,8,15H,6-7,9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BEQLFOHZMPODQQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN1C2=CC=CC=C2C=C1CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

methyl 3-(2-(hydroxymethyl)-1H-indol-1-yl)propanoate

Citations

For This Compound
1
Citations
P Agarwal - 2015 - search.proquest.com
The ability to chemically modify biomolecules has facilitated our ability to detect, manipulate, and study them both in vitro and in vivo, as well as to prepare and tailor the properties of …
Number of citations: 3 search.proquest.com

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